molecular formula C11H17N B2667097 (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine CAS No. 2248198-88-9

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine

Cat. No.: B2667097
CAS No.: 2248198-88-9
M. Wt: 163.264
InChI Key: RJGRLROVPVSGHK-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine is a chiral primary amine characterized by a methyl-substituted phenyl group at the third carbon and a methyl branch at the second carbon of the propane backbone. The stereochemistry at the second carbon (S-configuration) confers enantioselectivity, which is critical in pharmacological and materials science applications.

Properties

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGRLROVPVSGHK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methylbenzaldehyde and 2-methylpropan-1-amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Analytical Properties

Compound Name Substituent(s) Stereochemistry Relative Retention Time (RRT) Response Factor Key Applications/Properties
(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine 4-Methylphenyl, 2-methyl S-configuration Not Reported Not Reported Chiral intermediates, drug discovery
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 4-Methoxyphenyl Racemic (RS) 0.4 1.00 Reference standard in chromatography
2-(4-Ethoxyphenyl)prop-2-en-1-amine 4-Ethoxyphenyl, double bond Not specified Not Reported Not Reported Synthetic intermediate, polymer research
Compound A* 4-Methoxy, hydroxyl, amino Racemic 1.75 1.75 Metabolite/impurity analysis

*Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethanol ().

Structural and Substituent Effects

  • Phenyl Substituents: The 4-methylphenyl group in the target compound enhances lipophilicity (higher logP) compared to the 4-methoxyphenyl group in (2RS)-1-(4-methoxyphenyl)propan-2-amine, which introduces polarity due to the methoxy oxygen .
  • The double bond in 2-(4-ethoxyphenyl)prop-2-en-1-amine introduces rigidity and planar geometry, which may influence crystallinity or interaction with biological targets .

Stereochemical and Analytical Considerations

  • Enantiomeric Specificity :

    • The S-configuration of the target compound may offer superior binding affinity in chiral environments (e.g., enzyme active sites) compared to racemic analogs like (2RS)-1-(4-methoxyphenyl)propan-2-amine .
    • Analytical methods such as chiral HPLC or SHELX-based crystallography () are critical for resolving enantiomers and confirming stereochemistry .
  • Chromatographic Behavior :

    • The lower RRT (0.4) of (2RS)-1-(4-methoxyphenyl)propan-2-amine compared to Compound A (RRT 1.75) reflects reduced polarity due to the absence of hydroxyl groups . The target compound’s RRT is expected to fall between these values, contingent on its methyl substituent’s moderate hydrophobicity.

Biological Activity

(2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine, often referred to as a chiral amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a central carbon atom bonded to a methyl group, a propan-1-amine moiety, and a para-substituted methylphenyl group. Its chirality allows it to interact selectively with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for specific enzymes and receptors. This interaction can modulate physiological responses through the formation of biologically active intermediates. For instance, studies indicate that this compound may influence neurotransmitter systems by interacting with dopamine and norepinephrine transporters, potentially affecting mood and behavior.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity
The compound has been tested for its antibacterial properties against various strains of bacteria. In vitro studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

2. Neurotransmitter Interaction
There is evidence suggesting that this compound interacts with neurotransmitter systems, particularly dopamine and norepinephrine transporters. This interaction may lead to alterations in neurotransmitter levels, thereby influencing cognitive functions and mood regulation.

3. Enzyme Substrate
As an enzyme substrate, the compound can partake in various biochemical reactions that lead to the synthesis of complex molecules. Its role as a chiral building block makes it valuable in organic synthesis and drug development.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was evaluated against clinical isolates of S. aureus and E. coli. The results demonstrated complete bacterial death within 8 hours at certain concentrations, underscoring its potential as an antibacterial agent .

Study 2: Neuropharmacological Effects
A study focused on the effects of this compound on mood regulation revealed that it modulates dopamine transporter activity, suggesting possible applications in treating mood disorders.

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Strains/Systems Findings
AntimicrobialStaphylococcus aureus, E. coliMIC values: 0.0039 - 0.025 mg/mL
Neurotransmitter InteractionDopamine/Norepinephrine transportersModulates neurotransmitter levels
Enzyme SubstrateVarious enzymesActs as a substrate leading to active intermediates

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